

# Acid Violet 17 working solution preparation and stability

Author: BenchChem Technical Support Team. Date: December 2025



## **Application Notes and Protocols: Acid Violet 17**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Acid Violet 17** is an anionic triphenylmethane dye widely utilized in various scientific applications due to its protein-staining capabilities. It is effective for visualizing proteins in electrophoresis gels and enhancing blood-contaminated fingerprints in forensic science. Its use in toxicological screening is also emerging. This document provides detailed protocols for the preparation of **Acid Violet 17** working solutions, its applications, and information on its stability.

## **Physicochemical Properties**

A summary of the key physicochemical properties of **Acid Violet 17** is presented in Table 1.

Table 1: Physicochemical Properties of Acid Violet 17



Property	Value	Reference
Synonyms	Coomassie Violet R200, C.I. 42650	[1]
Molecular Formula	C41H44N3NaO6S2	[1]
Molecular Weight	761.93 g/mol	[2]
Appearance	Dark navy blue powder	[2]
Solubility	Easily soluble in water and ethanol	[1][2]
λmax	545 nm	[2]
pH Stability	Expected to be most stable in the pH range of 3-9	[2]

## **Working Solution Preparation and Stability**

The preparation of **Acid Violet 17** working solutions varies depending on the intended application. It is generally recommended to prepare fresh working solutions for optimal performance.

## For Protein Gel Staining

Table 2: Preparation of Acid Violet 17 Staining Solution for Protein Gels

Component	Concentration	Quantity (for 100 mL)
Acid Violet 17 Powder	0.1% - 0.2% (w/v)	100 - 200 mg
Phosphoric Acid	10% (w/v)	10 g (approx. 6.8 mL of 85%)
Deionized Water	To final volume	Up to 100 mL

### **Preparation Steps:**

Weigh the desired amount of Acid Violet 17 powder.



- In a suitable container, add the phosphoric acid to the deionized water.
- Add the Acid Violet 17 powder to the acidic solution.
- Stir until the powder is completely dissolved.

Stability: A 0.2% aqueous stock solution of **Acid Violet 17** is reported to be stable for several months when stored at room temperature.[3] However, the stability of the acidic working solution has not been extensively documented, and it is advisable to prepare it fresh.

### For Forensic Blood Enhancement

Table 3: Preparation of Acid Violet 17 Working Solution for Forensic Applications

Component	Quantity (for 1 L)
Acid Violet 17 Powder	1 g
Glacial Acetic Acid	50 mL
Ethanol (98% or higher)	250 mL
Demineralized or Distilled Water	700 mL

### **Preparation Steps:**

- To a 1 L flask, add the demineralized or distilled water.
- Add the Acid Violet 17 powder and stir until fully dissolved. The intense color may make it difficult to visually confirm dissolution, so allow adequate mixing time.[4]
- Add the ethanol and glacial acetic acid to the solution.[4]
- Mix thoroughly.

Stability: Information on the long-term stability of this working solution is not readily available. For consistent results, fresh preparation is recommended. The powder form should be stored in a dry, dark place and has a shelf life of approximately 3-5 years under these conditions.[3]



# **Experimental Protocols**

## **Protocol 1: Staining of Proteins in Polyacrylamide Gels**

This protocol is suitable for staining proteins separated by isoelectric focusing (IEF) or native polyacrylamide gel electrophoresis (PAGE).

### Materials:

- Fixing Solution: 20% (w/v) Trichloroacetic acid (TCA) in deionized water
- Staining Solution (see Table 2)
- Destaining Solution: 3% (w/v) Phosphoric acid in deionized water

### Procedure:

- Fixation: After electrophoresis, immerse the gel in the fixing solution for at least 20 minutes. [3][5] This step is crucial to precipitate the proteins within the gel matrix.
- Staining: Decant the fixing solution and add the Acid Violet 17 staining solution. Incubate for 5-10 minutes with gentle agitation.[5] Major protein bands should become visible within minutes.
- Destaining: Transfer the gel to the destaining solution. Gently agitate until the desired background clarity is achieved. This may take from a few minutes to over an hour depending on the gel thickness.[5]
- Washing and Storage: Rinse the gel with deionized water. For long-term storage, the gel can be kept in water or a solution containing glycerol to prevent drying.

Expected Results: Protein bands will appear as distinct purple bands against a clear background. The staining sensitivity is high, capable of detecting protein amounts in the nanogram range (1-2 ng/mm<sup>2</sup>).[5]

# Protocol 2: Enhancement of Blood-Contaminated Impressions (Forensic Application)



This protocol is designed for the enhancement of latent footwear or fingerprint impressions made in blood on various surfaces.[4][6]

### Materials:

- Fixative: 2% (w/v) 5-Sulfosalicylic acid in water
- Acid Violet 17 Working Solution (see Table 3)
- Rinse Solution: A mixture of 50 mL acetic acid, 250 mL ethanol, and 700 mL water, or simply water.[4]

### Procedure:

- Fixation: Apply the 5-sulfosalicylic acid solution to the blood impression for a minimum of three minutes.[4][6] This prevents the blood from running during subsequent steps.
- Staining: Apply the **Acid Violet 17** working solution to the fixed impression and allow it to react for 1-3 minutes.[4] This can be done by immersion, spraying, or using a pipette.[7]
- Rinsing: Rinse the surface with the rinse solution to remove excess dye and reveal the stained impression.[4][7]
- Drying and Visualization: Allow the surface to air dry completely. The developed prints will appear purple.[7] For enhanced visualization, fluorescence can be observed using a forensic light source in the 490–575 nm range with red goggles.[7]

## **Protocol 3: In Vitro Cytotoxicity Assessment**

This protocol is adapted from a study on the biocompatibility of **Acid Violet 17** on retinal pigment epithelial (RPE) cells and can be used as a preliminary screen for cytotoxic effects.[8] [9]

### Materials:

- Cell culture medium appropriate for the cell line of interest
- Acid Violet 17 sterile solution (concentrations ranging from 0.0625 to 0.5 mg/mL)



- Phosphate-buffered saline (PBS)
- Viability assays (e.g., MTT, live/dead staining)

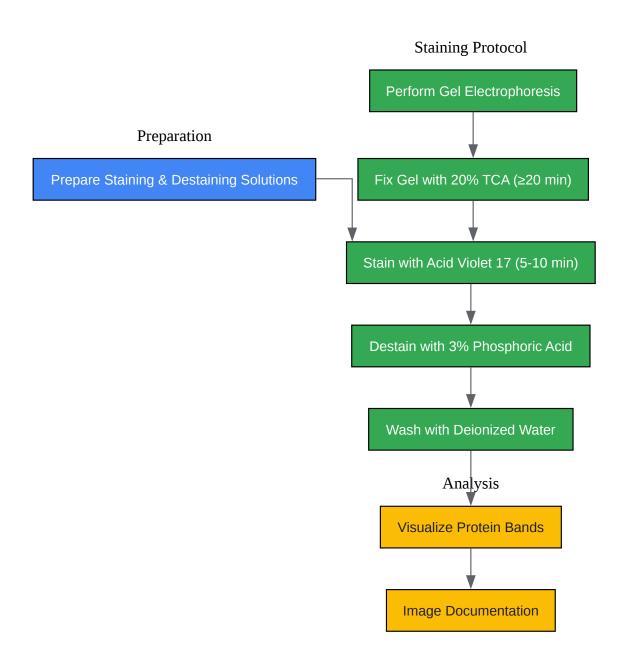
### Procedure:

- Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays) and allow them to adhere and grow to the desired confluency.
- Exposure to **Acid Violet 17**: Remove the culture medium and incubate the cells with different concentrations of **Acid Violet 17** for specific durations (e.g., 30 seconds to 5 minutes).[8][9]
- Removal of Dye: After the incubation period, carefully aspirate the **Acid Violet 17** solution and wash the cells with PBS to remove any residual dye.
- Viability Assessment: Add fresh culture medium and assess cell viability using standard assays. For example, an MTT assay can be performed to measure metabolic activity, or live/dead staining can be used for direct visualization of viable and non-viable cells.[8][9]

Expected Results: A dose-dependent decrease in cell viability may be observed at higher concentrations of **Acid Violet 17**.[8][9] This provides an initial indication of the dye's cytotoxic potential.

## **Visualizations**

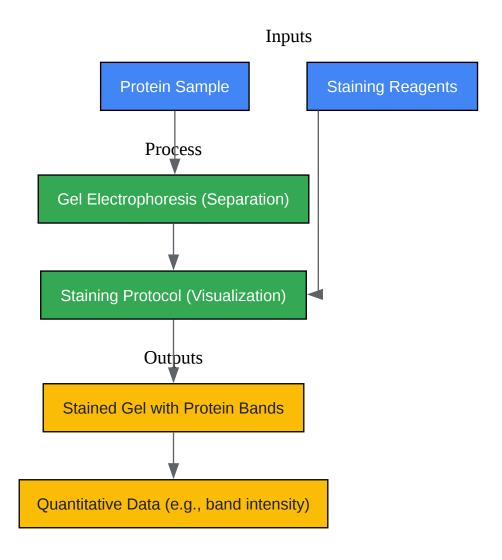




Click to download full resolution via product page

Caption: Workflow for Protein Staining in Polyacrylamide Gels using Acid Violet 17.





Click to download full resolution via product page

Caption: Logical Flow of Protein Analysis using **Acid Violet 17** Staining.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. dawnscientific.com [dawnscientific.com]

## Methodological & Application





- 2. worlddyevariety.com [worlddyevariety.com]
- 3. serva.de [serva.de]
- 4. bvda.com [bvda.com]
- 5. Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bvda.com [bvda.com]
- 7. Laboratory Processing Reagent Acid Violet 17 Forensic Pocket Guide [forensicpocketguide.com]
- 8. researchgate.net [researchgate.net]
- 9. Biocompatibility of the vital dye Acid Violet-17 on retinal pigment epithelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Acid Violet 17 working solution preparation and stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1450915#acid-violet-17-working-solutionpreparation-and-stability]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com